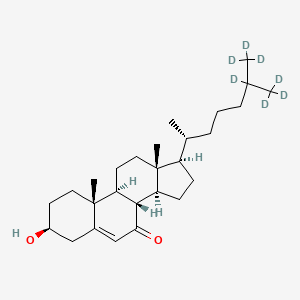

7-Keto Cholesterol-d7

Übersicht

Beschreibung

7-Ketocholesterin-d7 ist ein deuteriummarkiertes Derivat von 7-Ketocholesterin, einem bioaktiven Sterol und einem wichtigen Oxysterol-Bestandteil von oxidiertem Low-Density-Lipoprotein (LDL). Diese Verbindung wird hauptsächlich als interner Standard für die Quantifizierung von 7-Ketocholesterin in verschiedenen analytischen Anwendungen verwendet, darunter Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 7-Ketocholesterin-d7 beinhaltet die Deuterierung von 7-Ketocholesterin. Die Deuterierung wird typischerweise durch die Verwendung von Deuteriumgas oder deuterierten Lösungsmitteln unter spezifischen Reaktionsbedingungen erreicht. Der Prozess stellt die Einarbeitung von Deuteriumatomen an bestimmten Positionen innerhalb des Cholesterinmoleküls sicher, was zu einer stabil isotopenmarkierten Verbindung führt.

Industrielle Produktionsmethoden: Die industrielle Produktion von 7-Ketocholesterin-d7 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und die isotopenmäßige Anreicherung des Endprodukts sicherzustellen. Die Verbindung wird dann unter Verwendung chromatographischer Verfahren gereinigt und mit spektroskopischen Methoden charakterisiert, um ihre Struktur und die isotopenmäßige Zusammensetzung zu bestätigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Ketocholesterin-d7 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umwandlung in andere Oxysterole.

Reduktion: Bildung von 7-Hydroxyderivaten.

Substitution: Reaktionen, bei denen funktionelle Gruppen ausgetauscht werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Beinhaltet typischerweise Oxidationsmittel wie Wasserstoffperoxid oder Persäuren.

Reduktion: Verwendet Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Setzt Reagenzien wie Halogene oder Nukleophile unter bestimmten Bedingungen ein.

Hauptsächlich gebildete Produkte:

Oxidation: Produziert verschiedene Oxysterole.

Reduktion: Ergibt 7-Hydroxycholesterin.

Substitution: Führt zu substituierten Cholesterinderivaten

Wissenschaftliche Forschungsanwendungen

7-Ketocholesterin-d7 wird in der wissenschaftlichen Forschung aufgrund seiner stabilen Isotopenmarkierung, die eine präzise Quantifizierung und Verfolgung in biologischen Systemen ermöglicht, umfassend eingesetzt. Wichtige Anwendungen umfassen:

Chemie: Wird in der analytischen Chemie als interner Standard für die Quantifizierung von 7-Ketocholesterin verwendet.

Biologie: Hilft beim Studium des Cholesterinstoffwechsels und der Rolle von Oxysterolen in zellulären Prozessen.

Medizin: Untersucht die Beteiligung von 7-Ketocholesterin an Krankheiten wie Atherosklerose, Alzheimer-Krankheit und altersbedingter Makuladegeneration.

Industrie: Wird bei der Entwicklung von Pharmazeutika und beim Studium von Lipidoxidations- und Peroxidationsprozessen eingesetzt

5. Wirkmechanismus

7-Ketocholesterin-d7 entfaltet seine Wirkungen in erster Linie durch seine Rolle als Oxysterol. Es ist an der Regulation der Cholesterin-Homöostase beteiligt und kann verschiedene zelluläre Signalwege beeinflussen. Die Verbindung interagiert mit molekularen Zielstrukturen wie Cytochrom-P450-Enzymen, insbesondere CYP7A1, das am Cholesterinstoffwechsel beteiligt ist. Sie aktiviert auch entzündungsfördernde Signalwege, darunter das NLRP3-Inflammasom, und trägt so zu ihren proinflammatorischen Wirkungen bei .

Ähnliche Verbindungen:

7-Ketocholesterin: Die nicht-deuterierte Form, die wegen ihrer biologischen Wirkungen weitgehend untersucht wird.

7-Hydroxycholesterin: Ein Reduktionsprodukt von 7-Ketocholesterin.

Andere Oxysterole: Wie 25-Hydroxycholesterin und 27-Hydroxycholesterin.

Eindeutigkeit: 7-Ketocholesterin-d7 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine verbesserte Stabilität bietet und präzise analytische Messungen ermöglicht. Dies macht sie besonders wertvoll in Forschungsumgebungen, in denen eine genaue Quantifizierung von 7-Ketocholesterin erforderlich ist .

Wirkmechanismus

7-Keto Cholesterol-d7 exerts its effects primarily through its role as an oxysterol. It is involved in the regulation of cholesterol homeostasis and can influence various cellular pathways. The compound interacts with molecular targets such as cytochrome P450 enzymes, particularly CYP7A1, which is involved in cholesterol metabolism. It also activates inflammatory pathways, including the NLRP3 inflammasome, contributing to its pro-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

7-Keto Cholesterol: The non-deuterated form, widely studied for its biological effects.

7-Hydroxycholesterol: A reduction product of 7-Keto Cholesterol.

Other Oxysterols: Such as 25-hydroxycholesterol and 27-hydroxycholesterol.

Uniqueness: 7-Keto Cholesterol-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of 7-Keto Cholesterol is required .

Biologische Aktivität

7-Keto Cholesterol-d7 (7KC-d7) is a deuterated form of 7-ketocholesterol, an oxidized derivative of cholesterol that has garnered attention due to its biological activities and implications in various diseases, particularly cardiovascular and neurodegenerative disorders. This article explores the biological activity of 7KC-d7, focusing on its metabolic effects, cellular responses, and potential mechanisms of action based on recent research findings.

7KC-d7 is chemically similar to 7-ketocholesterol but is labeled with deuterium, making it useful as an internal standard in mass spectrometry applications. Its structure allows for the study of cholesterol metabolism and the effects of oxidized cholesterol derivatives in biological systems.

Metabolic Effects

Research indicates that 7KC-d7 influences lipid metabolism significantly. A study utilizing HL-1 cardiac cells demonstrated that treatment with 7KC led to:

- Decreased levels of mevalonic acid (MVA) pathway-derived metabolites , including farnesyl-pyrophosphate and geranylgeranyl-pyrophosphate.

- Increased levels of lysophospholipids , such as lysophosphatidylcholines (lysoPCs) and lysophosphatidylethanolamines (lysoPEs).

- Enhanced cholesteryl ester production , indicating a shift in lipid metabolic pathways towards esterification rather than free cholesterol accumulation .

The integrated analysis of metabolomic and transcriptomic data revealed that genes involved in lipid metabolism were differentially expressed in response to 7KC treatment. Notably, there was upregulation of sterol O-acyltransferase (SOAT) and phospholipase A2 (PLA2), which are crucial for cholesteryl ester accumulation .

Cellular Response

In retinal pigment epithelium (RPE) cells, 7KC has been shown to induce senescence characterized by:

- Cell cycle arrest at mitosis .

- Increased expression of senescence markers , such as p16 and p21.

- Activation of the senescence-associated secretory phenotype (SASP) , which includes pro-inflammatory factors like IL-1β and IL-6 .

These findings suggest that 7KC may play a role in age-related retinal diseases by promoting cellular aging and inflammation.

Cardiovascular Implications

A case study involving patients with heart failure revealed significantly elevated levels of 7KC compared to healthy controls. The accumulation of 7KC was linked to metabolic dysregulation in cardiac cells, potentially contributing to heart disease pathogenesis .

Neurodegenerative Disorders

In neurodegenerative contexts, increased levels of 7KC have been associated with oxidative stress and cellular damage. In patients with Niemann-Pick disease type C (NPC), elevated plasma levels of 7KC were noted, suggesting a link between cholesterol oxidation and disease progression .

The mechanisms through which 7KC exerts its biological effects include:

- Inhibition of the MVA pathway , which is crucial for cholesterol biosynthesis and cellular growth.

- Activation of stress response pathways , including ATF4 and PERK signaling, leading to altered cellular homeostasis under stress conditions .

- Promotion of oxidative stress , contributing to cellular damage and inflammation in various tissues .

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKMWSQVKJCOP-KVZGVLACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.